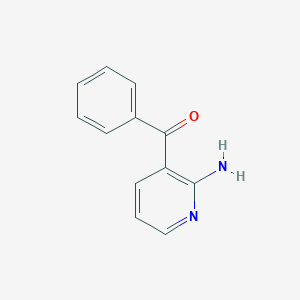

2-Amino-3-benzoylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-benzoylpyridine is a compound that has garnered interest in various fields of chemistry due to its potential applications and unique properties. It is an organic compound featuring both an amino group and a benzoyl group attached to a pyridine ring.

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-benzoylpyridine involves reactions like the reaction of 2-amino-3-hydroxypyridine with benzoyl chloride to give related compounds (Yüksektepe et al., 2011). Another method includes the ortho-lithiation of related pyridine compounds followed by reactions with other chemicals such as DMF (Rivera et al., 2001).

Molecular Structure Analysis

X-ray crystallography has been utilized to study the molecular structure of related compounds. For instance, a study revealed that molecules of a similar compound crystallize in the orthorhombic space group and involve hydrogen-bonding and C–H⋯π interaction (Yüksektepe et al., 2011). Density Functional Theory (DFT) is often employed to study the electronic structure and vibrational modes of such molecules.

Chemical Reactions and Properties

2-Amino-3-benzoylpyridine can undergo various chemical reactions due to the presence of reactive amino and benzoyl groups. These include reactions with halo-substituted compounds (Belokon’ et al., 2002) and participation in multicomponent synthesis reactions to form more complex molecules (Dyachenko et al., 2019).

Physical Properties Analysis

The physical properties of 2-amino-3-benzoylpyridine and related compounds can be studied through techniques like infrared spectroscopy and NMR. These techniques provide insights into the vibrational and electronic structures of the compounds (Joseph et al., 2004).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations 2-Amino-3-benzoylpyridine serves as a precursor in the synthesis of diverse chemical compounds. The decarboxylative cyclization of α-amino acids using 2-benzoylpyridines, including 2-amino-3-benzoylpyridine, has been highlighted in the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. This process, facilitated by copper/iodine cocatalysis, produces these compounds in excellent yields, showcasing the utility of 2-amino-3-benzoylpyridine in constructing complex nitrogen-containing heterocycles crucial in pharmaceutical and material sciences (Wang et al., 2016).

Antimicrobial Activity Another significant application of derivatives of 2-amino-3-benzoylpyridine is in the development of novel antimicrobial agents. Research on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones derived from 2-benzoyl-3,3-bis(alkylthio)acrylonitriles has demonstrated promising in vitro antibacterial and antifungal activity. These findings underscore the potential of 2-amino-3-benzoylpyridine derivatives in contributing to new therapeutic options for combating microbial infections (Elgemeie et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-aminopyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYVOKHXIFHMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507654 |

Source

|

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-benzoylpyridine | |

CAS RN |

3810-10-4 |

Source

|

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)